Product packaging for Benzo(a)pyrenyl-6-sulfate(Cat. No.:CAS No. 64811-02-5)

Benzo(a)pyrenyl-6-sulfate

Cat. No.: B14481774
CAS No.: 64811-02-5
M. Wt: 348.4 g/mol
InChI Key: VEJQBCHNVXFPNO-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Aromatic Hydrocarbon Biotransformation Research

The biotransformation of PAHs is a multi-phase process. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups on the PAH molecule. jst.go.jpresearchgate.net For benzo(a)pyrene, this initial oxidation can lead to the formation of various phenols, quinones, and dihydrodiols. inchem.orgresearchgate.net One of the critical intermediates in this pathway is 6-hydroxybenzo(a)pyrene.

Following Phase I, Phase II metabolism involves the conjugation of these newly formed functional groups with endogenous molecules, such as glucuronic acid, glutathione (B108866), and sulfate (B86663). jst.go.jpinchem.org The formation of benzo(a)pyrenyl-6-sulfate is a classic example of a Phase II sulfation reaction. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 6-hydroxybenzo(a)pyrene. nih.gov This conjugation significantly increases the water solubility of the B[a]P metabolite, preparing it for elimination.

Research Significance of this compound in Metabolic Studies

The investigation of this compound holds considerable importance in the field of metabolic studies for several reasons. Firstly, its formation is a direct indicator of the activity of specific sulfotransferase enzymes involved in xenobiotic detoxification. nih.govnih.gov Studying the rates of its production can provide insights into the capacity of an organism or specific tissues to metabolize and clear B[a]P.

Furthermore, the detection and quantification of this compound in biological samples can serve as a biomarker of exposure to B[a]P. Its presence in urine or other bodily fluids can confirm the uptake and metabolic processing of the parent compound. Research has also explored the role of different SULT isoforms in the formation of various sulfated B[a]P metabolites, highlighting the complexity and specificity of these detoxification pathways. nih.govnih.gov For instance, studies have identified that specific SULTs, like SULT1A1, are involved in the sulfonation of B[a]P catechols, further emphasizing the protective role of sulfation in mitigating the toxicity of B[a]P metabolites. nih.gov

Table 1: Key Enzymes and Molecules in the Formation of this compound

Compound/Enzyme Role in the Metabolic Pathway
Benzo(a)pyrene (B[a]P) The parent polycyclic aromatic hydrocarbon that undergoes biotransformation.
Cytochrome P450 (CYP) A family of Phase I enzymes that oxidize B[a]P to form hydroxylated metabolites, including 6-hydroxybenzo(a)pyrene. jst.go.jpresearchgate.net
6-hydroxybenzo(a)pyrene A Phase I metabolite of B[a]P and the direct precursor to this compound.
Sulfotransferase (SULT) A family of Phase II enzymes that catalyze the transfer of a sulfonate group to 6-hydroxybenzo(a)pyrene. nih.gov
3'-phosphoadenosine-5'-phosphosulfate (PAPS) The endogenous donor molecule of the sulfonate group in the sulfation reaction. nih.gov
This compound The final water-soluble sulfated conjugate of B[a]P, which is readily excreted.

Table 2: Research Findings on Benzo(a)pyrene Metabolism

Research Focus Key Findings
Metabolite Identification Benzo[a]pyrene-1-sulfate and -3-sulfate were identified as metabolites in Caco-2 and TC7 cell lines when benzo[a]pyrene (B130552) was the substrate. nih.gov
Enzyme Activity in Lung Cells Sulfotransferase (SULT) enzymes, particularly SULT1A1, play a significant role in the detoxification of B[a]P-7,8-dione in human lung cells by converting the corresponding catechol to a sulfate conjugate. nih.gov
Role of CYP1B1 Human cytochrome P450 1B1 metabolizes B[a]P, contributing to the pathway that can lead to the formation of the ultimate carcinogen, diol epoxide 2. researchgate.net
Conjugation Pathways Phenols, quinones, and dihydrodiols derived from B[a]P can all be conjugated to form glucuronides and sulfate esters. inchem.org
Reactive Sulfate Ester 6-hydroxymethylbenzo[a]pyrene can be conjugated to sulfate to form 6-[(sulfooxy)methyl]-benzo[a]pyrene, a reactive ester that can form DNA adducts. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12O4S B14481774 Benzo(a)pyrenyl-6-sulfate CAS No. 64811-02-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64811-02-5

Molecular Formula

C20H12O4S

Molecular Weight

348.4 g/mol

IUPAC Name

benzo[b]pyren-6-yl hydrogen sulfate

InChI

InChI=1S/C20H12O4S/c21-25(22,23)24-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,(H,21,22,23)

InChI Key

VEJQBCHNVXFPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2OS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3

Related CAS

33953-73-0 (Parent)

Origin of Product

United States

Enzymatic Biogenesis and Metabolic Interconversion of Benzo a Pyrenyl 6 Sulfate

Sulfotransferase-Mediated Formation of Benzo(a)pyrene Metabolite Sulfates

The conjugation of a sulfate (B86663) group to benzo(a)pyrene (BaP) metabolites is a critical step in their detoxification and elimination from the body. vulcanchem.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). vulcanchem.comjst.go.jp

Characterization of Sulfotransferase Isoforms Involved in Benzo(a)pyrene Sulfation

Several isoforms of sulfotransferases (SULTs) have been identified to be involved in the sulfation of benzo(a)pyrene (BaP) metabolites. In human lung cells, three SULT isoforms, SULT1A1, SULT1A3, and SULT1E1, have been detected. nih.gov Among these, SULT1A1 is considered the major isoform responsible for the formation of BaP-7,8-catechol-O-monosulfate due to its catalytic efficiency and expression levels in these cells. nih.gov SULT1A1 and SULT1A3 exhibit a high degree of similarity in their amino acid sequence (95.6%), while the similarity between SULT1A1 and SULT1E1 is lower (65.4%). nih.gov

Studies have also implicated SULT1A1 and SULT1E1 in the sulfation of 3-hydroxybenzo(a)pyrene. vulcanchem.com Furthermore, research on 6-hydroxymethylbenzo[a]pyrene has shown its conjugation to a sulfate ester by 3'-phosphoadenosine-5'-phosphosulfate sulfotransferase. nih.gov The various SULT isoforms can produce different proportions of isomeric sulfated products from the same BaP-derived substrate. nih.gov For instance, recombinant human SULTs catalyzed the sulfonation of benzo[a]pyrene-7,8-catechol to generate two isomeric benzo[a]pyrene-7,8-catechol O-monosulfate products. nih.gov

Table 1: Sulfotransferase Isoforms in Benzo(a)pyrene Metabolism This table is interactive. You can sort and filter the data.

SULT Isoform Substrate(s) Tissue/Cell Type Key Findings Reference(s)
SULT1A1 Benzo[a]pyrene-7,8-catechol, 3-hydroxybenzo(a)pyrene Human Lung Cells Major isoform for BaP-7,8-catechol sulfation. nih.gov vulcanchem.comnih.gov
SULT1A3 Benzo[a]pyrene-7,8-catechol Human Lung Cells Detected in lung cells and shows high sequence similarity to SULT1A1. nih.gov nih.gov
SULT1E1 3-hydroxybenzo(a)pyrene, Benzo[a]pyrene-7,8-catechol Human Lung Cells, Nile Tilapia Involved in the sulfation of 3-hydroxybenzo(a)pyrene. vulcanchem.com vulcanchem.comnih.gov
3'-phosphoadenosine-5'-phosphosulfate sulfotransferase 6-hydroxymethylbenzo[a]pyrene Rat Liver Catalyzes the formation of 6-[(sulfooxy)methyl]-benzo[a]pyrene. nih.gov nih.gov

Enzymatic Requirements for Sulfation: Co-substrate Availability (3'-Phosphoadenosine 5'-phosphosulfate)

The enzymatic sulfation of benzo(a)pyrene metabolites is critically dependent on the availability of the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). vulcanchem.comresearchgate.nettaylorandfrancis.commedchemexpress.com SULT enzymes catalyze the transfer of a sulfonate group from PAPS to the hydroxyl group of BaP metabolites, a reaction that increases their polarity and facilitates their excretion. vulcanchem.comtaylorandfrancis.com

The synthesis of PAPS itself is a two-step process that occurs in the cytoplasm of all mammalian cells, utilizing ATP and inorganic sulfate. taylorandfrancis.comrndsystems.com This process is catalyzed by the bifunctional enzyme PAPS synthase. frontiersin.org The availability of PAPS can be a rate-limiting factor for sulfation reactions, and its concentration is influenced by the availability of precursors like cysteine and dietary sulfate. taylorandfrancis.comnih.gov Therefore, the efficiency of BaP metabolite sulfation is directly linked to the cellular capacity to synthesize and maintain an adequate supply of PAPS. nih.gov

Regiospecificity of Sulfate Conjugation on Benzo(a)pyrene Derivatives

The sulfation of benzo(a)pyrene (BaP) derivatives exhibits regiospecificity, meaning that the sulfate group is preferentially added to certain positions on the molecule. nih.gov For example, in the sulfonation of benzo[a]pyrene-7,8-catechol by human SULT isoforms, two distinct isomeric O-monosulfate products are formed. nih.gov The major metabolite has been identified as 8-hydroxy-benzo[a]pyrene-7-O-sulfate. nih.govresearchgate.net

Different SULT isoforms can produce these isomers in varying proportions, highlighting the specific catalytic properties of each enzyme. nih.gov This regiospecificity is significant because the position of sulfation can influence the biological activity and the rate of excretion of the resulting metabolite. nih.gov Phenol and quinone derivatives of BaP are generally good substrates for sulfation. nih.gov The sulfation of 3-hydroxybenzo(a)pyrene results in the formation of benzo(a)pyrene-3-sulfate. vulcanchem.com Similarly, the metabolism of 6-methylbenzo[a]pyrene (B1207296) leads to 6-hydroxymethylbenzo[a]pyrene, which is then conjugated to form 6-[(sulfooxy)methyl]-benzo[a]pyrene. nih.gov

Precursor Metabolite Pathways Leading to Benzo(a)pyrenyl-6-sulfate

The formation of this compound is preceded by a series of metabolic activation steps, primarily initiated by cytochrome P450 enzymes and further processed by epoxide hydrolase.

Cytochrome P450-Dependent Hydroxylation Mechanisms

The initial and crucial step in the metabolic activation of benzo(a)pyrene (BaP) is its oxidation by cytochrome P450 (CYP) enzymes. researchgate.netosti.govoup.comoup.commdpi.com This family of enzymes, particularly isoforms CYP1A1, CYP1B1, and CYP1A2, catalyzes the hydroxylation of the BaP molecule, leading to the formation of various epoxides and phenols. vulcanchem.comnih.govresearchgate.netmdpi.com

One of the primary pathways involves the oxidation of BaP at the 7 and 8 positions to form BaP-7,8-epoxide. oup.comoup.com This reaction is considered a key activation step. oup.com CYP enzymes can also hydroxylate BaP at other positions, such as the 3-position to generate 3-hydroxybenzo(a)pyrene, a direct precursor for sulfation. vulcanchem.com In human melanocytes, this specific reaction accounts for a significant portion of intracellular BaP metabolism. vulcanchem.com The expression and activity of these CYP enzymes can be induced by exposure to PAHs like BaP itself, through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov

Table 2: Key Cytochrome P450 Isoforms in Benzo(a)pyrene Hydroxylation This table is interactive. You can sort and filter the data.

CYP Isoform Function in BaP Metabolism Key Findings Reference(s)
CYP1A1 Oxidation of BaP to epoxides and phenols A primary enzyme in the metabolic activation of BaP. osti.govoup.comoup.com vulcanchem.comnih.govosti.govoup.comoup.commdpi.com
CYP1B1 Oxidation of BaP to epoxides and phenols Plays a major role in the bioactivation pathway of BaP. oup.com vulcanchem.comnih.govoup.comoup.commdpi.com
CYP1A2 Oxidation of BaP to 3-hydroxybenzo(a)pyrene Involved in the initial oxidation step to generate 3-hydroxybenzo(a)pyrene. vulcanchem.com vulcanchem.comnih.govmdpi.com

Epoxide Hydrolase and Dihydrodiol Formation in Benzo(a)pyrene Metabolism

Following the initial epoxidation of benzo(a)pyrene (BaP) by cytochrome P450 enzymes, the resulting epoxides are substrates for microsomal epoxide hydrolase (mEH). researchgate.netosti.govoup.commdpi.comasm.org This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of trans-dihydrodiols. researchgate.netosti.govoup.com

A critical reaction in the metabolic pathway of BaP is the conversion of BaP-7,8-epoxide to BaP-trans-7,8-dihydrodiol. oup.com This dihydrodiol is a key intermediate, as it can be further metabolized by CYP enzymes to form highly reactive diol epoxides. nih.govosti.govoup.com The addition of epoxide hydrolase in in vitro experiments has been shown to significantly increase the formation of dihydrodiol metabolites from BaP. oup.com The formation of dihydrodiols is a crucial step that precedes further oxidation and subsequent conjugation reactions, including sulfation.

Contribution of Aldo-Keto Reductase Activity to Benzo(a)pyrene Metabolite Formation

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a significant role in the metabolic activation of B[a]P. frontiersin.orgnih.gov These cytosolic enzymes catalyze the oxidation of proximate carcinogenic B[a]P trans-dihydrodiols, such as (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene ((±)-B[a]P-7,8-diol), to produce electrophilic and redox-active B[a]P o-quinones, like B[a]P-7,8-dione. frontiersin.orgnih.govacs.org This activation pathway is distinct from the classical diol-epoxide pathway mediated by cytochrome P450 enzymes. nih.govacs.org

Human AKR isoforms, including AKR1A1 and AKR1C1–AKR1C4, are all capable of oxidizing PAH trans-dihydrodiols. nih.govacs.org The reaction is NAD(P)⁺-dependent and leads to the formation of o-quinones that are not only electrophilic Michael acceptors capable of forming DNA adducts but are also redox-active molecules. nih.govresearchgate.net Furthermore, many of these same human AKRs can catalyze the NADPH-dependent reduction of the o-quinone products back to air-sensitive catechols (e.g., B[a]P-7,8-catechol). frontiersin.orgnih.gov This interconversion between o-quinones and catechols establishes a futile redox cycle that generates reactive oxygen species (ROS), contributing to oxidative DNA damage. frontiersin.orgnih.govmdpi.com Studies in human lung cell lines have demonstrated that this AKR-mediated pathway contributes significantly to the activation of B[a]P, leading to ROS production and the formation of oxidative DNA lesions like 8-oxo-2'-deoxyguanosine. nih.govnih.gov

Interplay with Complementary Phase II Conjugation Pathways

The catechols and other metabolites produced via the AKR pathway can be intercepted by Phase II conjugating enzymes, representing a critical detoxification route. frontiersin.org These reactions increase the water solubility of the metabolites, facilitating their elimination from the body. nih.govacs.orgresearchgate.net

Glucuronidation by Uridine 5'-Diphospho-Glucuronyltransferases

Uridine 5'-diphospho-glucuronyltransferases (UGTs) are a key family of Phase II enzymes that catalyze the transfer of glucuronic acid to various B[a]P metabolites. doi.orgnih.gov This process, known as glucuronidation, is a major pathway for the detoxification and elimination of phenolic and dihydrodiol metabolites of B[a]P. nih.govnih.gov

Several UGT isoforms have been shown to be active against B[a]P metabolites. For instance, the glucuronidation of phenolic metabolites like 3-hydroxy-B[a]P and 9-hydroxy-B[a]P has been observed in tissues of the upper aerodigestive tract. fiu.edu Specific UGTs expressed in these tissues, such as UGT1A7, UGT1A8, and UGT1A10, exhibit activity towards 7-hydroxy-B[a]P. fiu.edu

Glucuronidation is also crucial for detoxifying the procarcinogenic B[a]P-7,8-trans-dihydrodiol. fiu.educapes.gov.br Multiple UGTs, including UGT1A1, UGT1A7, UGT1A9, and UGT1A10, can conjugate this metabolite, with UGT1A10 showing the highest affinity. capes.gov.bracs.org More recently, it has been shown that UGTs can intercept B[a]P-7,8-catechol, the product of AKR-mediated reduction of B[a]P-7,8-dione, thereby preventing its participation in redox cycling. acs.org In human lung cells, UGT1A1, UGT1A3, and UGT2B7 have been identified as key enzymes in the glucuronidation of B[a]P-7,8-catechol, forming monoglucuronide conjugates. acs.org

Glutathione (B108866) S-Transferase-Mediated Conjugation of Benzo(a)pyrene Metabolites

Glutathione S-transferases (GSTs) represent another major family of Phase II detoxification enzymes. nih.govacs.org Their primary role in B[a]P metabolism is the conjugation of electrophilic metabolites, particularly diol epoxides like benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), with glutathione (GSH). nih.govnih.govaacrjournals.org This conjugation is a critical mechanism for neutralizing the ultimate carcinogen of B[a]P and preventing it from forming covalent adducts with DNA. aacrjournals.orgresearchgate.net

Different GST isoenzymes exhibit varying efficiencies in this process. The pi class isoenzyme, hGSTP1-1, is known to be highly effective in catalyzing the GSH conjugation of (+)-anti-BPDE. aacrjournals.org Several GST mu class isoenzymes are also recognized for their ability to metabolize PAH diol epoxides. nih.gov For example, overexpression of GSTM1 has been shown to decrease DNA adduct formation from BPDE. nih.gov In addition to epoxides, GSTs are also thought to conjugate PAH diones. nih.gov The resulting GSH conjugate, such as (-)-anti-BPD-SG, can then be further metabolized or transported out of the cell, completing the detoxification process. nih.gov

O-Methylation of Benzo(a)pyrene Catechols

O-methylation, catalyzed by catechol-O-methyltransferase (COMT), provides another crucial pathway for the detoxification of B[a]P catechols. frontiersin.orgnih.gov This enzymatic reaction intercepts the catechols formed during the redox cycling of B[a]P o-quinones, converting them into more stable O-methylated derivatives. acs.orgnih.gov By methylating the catechol, COMT effectively removes the substrate for the one-electron oxidation that perpetuates the generation of reactive oxygen species. frontiersin.orgnih.gov

Human soluble COMT (S-COMT) can O-methylate a variety of PAH catechols, including B[a]P-7,8-catechol. nih.gov The reaction typically produces two isomeric mono-O-methylated metabolites, with the predominant isomer for B[a]P-7,8-catechol being the O-8-monomethylated product. frontiersin.orgnih.gov The formation of O-methylated B[a]P-7,8-catechol has been confirmed in human lung cell lines, highlighting the importance of this detoxification pathway in a key target tissue for B[a]P carcinogenicity. nih.gov

Redox Cycling Dynamics of Benzo(a)pyrene Quinone and Catechol Metabolites

A significant mechanism of B[a]P toxicity involves the redox cycling of its o-quinone metabolites. nih.govmdpi.com This process is initiated by the AKR-catalyzed oxidation of B[a]P-7,8-diol to B[a]P-7,8-dione (an o-quinone). researchgate.netmdpi.com This quinone can then be reduced by various enzymes, including AKRs and other quinone reductases, back to a catechol (hydroquinone). frontiersin.orgnih.gov

This catechol is often unstable and can undergo auto-oxidation in the presence of molecular oxygen, regenerating the o-quinone and producing a superoxide (B77818) anion radical in the process. nih.govresearchgate.net This initiates a futile cycle where the quinone and catechol are continuously interconverted, leading to the sustained production of ROS, such as superoxide and hydrogen peroxide. nih.govresearchgate.net This amplification of ROS can overwhelm cellular antioxidant defenses, leading to extensive oxidative damage to cellular macromolecules, including DNA, lipids, and proteins. frontiersin.orgmdpi.com The formation of 8-oxo-deoxyguanosine, a marker of oxidative DNA damage, is a known consequence of the redox cycling of B[a]P-7,8-quinone. nih.govmdpi.com This cycle of quinone reduction and catechol oxidation represents a potent, alternative pathway of B[a]P-mediated genotoxicity, complementing the direct DNA adduction by diol epoxides. nih.govnih.gov

Compound and Enzyme Reference Table

The following tables provide a reference for the compounds and enzymes discussed in this article.

Table 1: Key Benzo(a)pyrene Metabolites and Related Compounds

Compound Name Abbreviation Role/Description
Benzo[a]pyrene (B130552) B[a]P Parent polycyclic aromatic hydrocarbon. frontiersin.org
Benzo[a]pyrene-7,8-dihydrodiol B[a]P-7,8-diol A key proximate carcinogen; substrate for AKRs and CYPs. nih.gov
Benzo[a]pyrene-7,8-dione B[a]P-7,8-quinone An electrophilic and redox-active o-quinone formed by AKR activity. nih.gov
Benzo[a]pyrene-7,8-catechol B[a]P-7,8-catechol A hydroquinone (B1673460) that participates in redox cycling with B[a]P-7,8-dione. frontiersin.org
Benzo[a]pyrene-7,8-diol-9,10-epoxide BPDE The ultimate carcinogenic metabolite formed via the diol-epoxide pathway. nih.gov
3-hydroxy-Benzo[a]pyrene 3-OH-B[a]P A phenolic metabolite conjugated by UGTs. fiu.edu
7-hydroxy-Benzo[a]pyrene 7-OH-B[a]P A phenolic metabolite conjugated by UGTs. fiu.edu
9-hydroxy-Benzo[a]pyrene 9-OH-B[a]P A phenolic metabolite conjugated by UGTs. fiu.edu
O-methylated-B[a]P-7,8-catechol - Detoxified product of COMT-mediated methylation. acs.org
Glutathione GSH Tripeptide used by GSTs for conjugation. nih.gov

Table 2: Key Enzymes in Benzo(a)pyrene Metabolism

Enzyme Superfamily/Family Specific Enzyme(s) Abbreviation Function in B[a]P Metabolism
Aldo-Keto Reductase AKR1A1, AKR1C1-1C4 AKR Oxidizes B[a]P-dihydrodiols to o-quinones; reduces o-quinones to catechols. frontiersin.orgnih.gov
UDP-Glucuronyltransferase UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2B7 UGT Conjugates B[a]P phenols, dihydrodiols, and catechols with glucuronic acid. fiu.educapes.gov.bracs.org
Glutathione S-Transferase GSTP1-1, GSTM1 GST Conjugates B[a]P diol epoxides and diones with glutathione. nih.govaacrjournals.org
Catechol-O-methyltransferase Soluble COMT S-COMT Methylates B[a]P catechols to form stable, detoxified metabolites. nih.gov

Biological Disposition and Deconjugation of Benzo a Pyrenyl 6 Sulfate

Enzymatic Hydrolysis of Benzo(a)pyrene Sulfate (B86663) Esters

The enzymatic cleavage of the sulfate group from Benzo(a)pyrene sulfate esters, a process known as deconjugation, is a critical step that can influence the toxicity and persistence of Benzo(a)pyrene metabolites in the body. This process is primarily mediated by a class of enzymes called sulfatases.

Identification and Activity of Sulfatase Enzymes

Sulfatase enzymes, specifically aryl sulfatases, have been identified as key players in the hydrolysis of Benzo(a)pyrene sulfate esters. nih.govtandfonline.com These enzymes are found in various tissues, and their activity can regenerate the parent hydroxylated metabolites of Benzo(a)pyrene. For instance, studies have shown that aryl sulfatase can hydrolyze water-soluble Benzo(a)pyrene metabolites, indicating the presence and activity of these enzymes in conjugative metabolism pathways. tandfonline.com In some organisms, sulfatase activity has been detected in the microsomal and cytosolic fractions of organs like the hepatopancreas and antennal gland. oup.comnih.gov This suggests that deconjugation can occur within the cells of these tissues, potentially leading to a cycle of metabolism and deconjugation that could prolong the presence of reactive metabolites. oup.comnih.gov The interplay between sulfotransferases, which create the sulfate conjugates, and sulfatases, which break them down, is a key determinant of the metabolic fate of Benzo(a)pyrene. In some cases, if glucuronidation, another major conjugation pathway, is decreased, sulfation may increase, and vice versa, highlighting a compensatory relationship between these detoxification routes. nih.gov

Structural Determinants and Steric Hindrance in Deconjugation

The efficiency of enzymatic hydrolysis of Benzo(a)pyrene sulfate esters is not uniform and is significantly influenced by the specific structure of the metabolite. The position of the sulfate group on the Benzo(a)pyrene ring system plays a crucial role in determining the rate of deconjugation. Research has demonstrated that sulfatases can rapidly hydrolyze sulfate esters at the 1-, 3-, and 9-positions of Benzo[a]pyrene (B130552). rsc.org However, the 7-benzo[a]pyrene sulfate ester has been shown to be resistant to this hydrolysis. rsc.org This indicates that steric hindrance, or the spatial arrangement of atoms around the sulfate group, is a major factor governing the accessibility of the enzyme to its substrate. The complex, multi-ring structure of Benzo(a)pyrene can create a challenging environment for enzymatic activity, and the specific location of the sulfate conjugate can either facilitate or impede the hydrolytic process.

Systemic Elimination and Excretion Mechanisms for Benzo(a)pyrene Metabolites

The body employs several mechanisms to eliminate Benzo(a)pyrene and its metabolites, including the sulfated conjugates. The primary route of elimination is through the feces, with the hepatobiliary system playing a central role in metabolic alteration. oup.com Metabolites are excreted into the bile and subsequently into the feces. oup.comcapes.gov.br The urinary excretion of Benzo(a)pyrene metabolites is also a significant pathway. inchem.orgnih.gov The route of administration can influence the primary excretion pathway; for example, oral administration tends to result in higher fecal excretion of metabolites compared to intraperitoneal administration. nih.gov

The formation of water-soluble conjugates, such as glucuronides and sulfate esters, is a key step in facilitating excretion. inchem.orgencyclopedia.pub These conjugation reactions increase the polarity of the lipophilic Benzo(a)pyrene metabolites, making them more readily transportable in aqueous environments like bile and urine. Treatment of bile or urine with enzymes like β-glucuronidase and aryl sulfatase increases the amount of extractable metabolites, confirming that sulfate and glucuronide conjugation are important for the excretion of Benzo(a)pyrene metabolites. epa.gov The relative importance of sulfation versus glucuronidation can vary. nih.gov

Bioavailability and In Vivo Distribution of Benzo(a)pyrene Sulfate Metabolites

Following their formation, Benzo(a)pyrene sulfate metabolites are distributed throughout the body via the circulatory system. Studies in various organisms have shown that sulfate conjugates can be major metabolites found in the hemolymph (blood equivalent in invertebrates) and various tissues. oup.comnih.gov For instance, in American lobsters, BaP-9-sulfate was identified as the major metabolite in hemolymph, peaking one day after exposure. oup.comnih.gov

Mechanistic Investigations of Benzo a Pyrenyl 6 Sulfate in Biological Systems

Experimental Models for Metabolic Research

The metabolism of Benzo(a)pyrene (B(a)P), a widely distributed environmental carcinogen, and its metabolites, including sulfate (B86663) conjugates, is investigated using a variety of experimental models. mdpi.com These models, spanning from in vitro cellular systems to in vivo animal studies, are crucial for elucidating the complex pathways of B(a)P bioactivation and detoxification.

In Vitro Cellular Systems (e.g., Hepatic, Pulmonary, Intestinal Cell Lines)

In vitro cellular systems are fundamental tools for dissecting the specific metabolic pathways of B(a)P at the cellular level. mdpi.com Cell lines derived from tissues that are primary sites of B(a)P exposure and metabolism, such as the liver, lungs, and intestines, are commonly employed.

Human intestinal Caco-2 cells, for instance, have been used to study the interplay between B(a)P metabolism and the transport of its metabolites. nih.gov Studies using these cells have shown that the primary metabolites of B(a)P are B(a)P-1-sulfate and B(a)P-3-sulfate. nih.gov These sulfate conjugates are then actively transported apically, back into the intestinal lumen. nih.gov

Human bronchial epithelial BEAS-2B cells are another relevant model, particularly for understanding the effects of B(a)P in the respiratory tract. oup.com Research with these cells has demonstrated that B(a)P exposure induces the expression of key metabolizing enzymes, such as Cytochrome P450 (CYP) 1A1 and 1B1, leading to the formation of DNA adducts. oup.com

Human tissue organoids, which are three-dimensional cultures that mimic the structure and function of organs, are emerging as more physiologically relevant in vitro models. mdpi.com Organoids derived from human gastric, pancreas, liver, colon, and kidney tissues have been shown to metabolize B(a)P, highlighting their potential for studying organ-specific carcinogen metabolism. mdpi.com

The following table summarizes key findings from studies using in vitro cellular systems for B(a)P metabolism research:

Table 1: In Vitro Cellular Systems in Benzo(a)pyrene Metabolism Research
Cell Line/System Tissue of Origin Key Findings
Caco-2 Human Intestine Metabolizes B(a)P primarily to B(a)P-1-sulfate and B(a)P-3-sulfate, which are then subject to apical transport. nih.gov
BEAS-2B Human Bronchial Epithelium B(a)P induces CYP1A1 and CYP1B1 expression, leading to DNA adduct formation. oup.com
Human Tissue Organoids Gastric, Pancreatic, Liver, Colon, Kidney Demonstrate the ability to bioactivate B(a)P, showing varied cytotoxic responses and DNA adduct formation across different tissue types. mdpi.com
HepG2 Human Liver B(a)P treatment leads to a dose-dependent decrease in NcoA2 and AhR protein levels. researchgate.net

In Vivo Animal Models for Benzo(a)pyrene Metabolite Studies (e.g., Rodents, Aquatic Species)

In vivo animal models are indispensable for understanding the systemic metabolism, distribution, and toxicity of B(a)P and its metabolites in a whole-organism context. Rodents, particularly mice and rats, are the most extensively used models in B(a)P research. inchem.orgnih.gov

Studies in rats have shown that after oral administration of B(a)P, a significant portion is excreted in the feces, with metabolites including 3-hydroxy-B(a)P, 9-hydroxy-B(a)P, B(a)P-3,6-quinone, and B(a)P-1,6-quinone. inchem.org These studies also detected sulfate and glucuronide conjugates of various B(a)P products. inchem.org The development of physiologically based kinetic (PBK) models in rats helps to simulate the kinetics of B(a)P and its metabolites, such as 3-hydroxybenzo[a]pyrene (3-OHBaP), to predict developmental toxicity. nih.govnih.gov

Mice are also widely used, for example, in studies of skin carcinogenesis and transplacental carcinogenesis. mdpi.comnih.gov Research has shown that the Aryl hydrocarbon receptor (AhR) plays a crucial role in B(a)P-induced carcinogenicity in mice. nih.gov The hepatic cytochrome P450 reductase null (HRN) mouse model has been instrumental in differentiating the roles of hepatic versus extra-hepatic metabolism of B(a)P. nih.gov These studies revealed a paradox where hepatic CYP enzymes are critical for B(a)P detoxification in vivo, despite their role in its metabolic activation in vitro. nih.gov

Aquatic species are also utilized in B(a)P research, often to study the environmental impact and comparative metabolism of this pollutant.

The following table provides an overview of findings from in vivo animal models:

Table 2: In Vivo Animal Models in Benzo(a)pyrene Metabolite Research
Animal Model Key Findings
Rats Oral B(a)P is primarily excreted in feces as various hydroxylated and quinone metabolites, as well as sulfate and glucuronide conjugates. inchem.org PBK models can predict the developmental toxicity of B(a)P by simulating the kinetics of its metabolites. nih.govnih.gov

Functional Characterization of Enzymes Governing Benzo(a)pyrenyl-6-sulfate Metabolism through In Vitro Assays

The metabolism of B(a)P to its various derivatives, including sulfate conjugates, is catalyzed by a suite of enzymes. In vitro assays are critical for characterizing the function and kinetics of these enzymes. The initial oxidation of B(a)P is primarily carried out by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govacs.org

Following the formation of hydroxylated metabolites, sulfotransferases (SULTs) play a key role in the conjugation of a sulfonate group, a process known as sulfation. This reaction generally increases the water solubility of the metabolites, facilitating their excretion. Research has identified several SULT isoforms involved in the detoxification of B(a)P metabolites. nih.gov

In human lung cells, SULT1A1, SULT1A3, and SULT1E1 have been identified as the key isozymes expressed. nih.gov In vitro studies with recombinant SULTs have shown that they can catalyze the sulfonation of B(a)P-7,8-catechol, a metabolite of B(a)P. nih.gov SULT1A1 was found to be the most catalytically efficient isoform in this process. nih.gov

The following table summarizes the enzymes involved in B(a)P metabolism and their functions as determined by in vitro assays:

Table 3: Enzymes in Benzo(a)pyrene Metabolism
Enzyme Family Specific Isoforms Function in B(a)P Metabolism
Cytochrome P450 (CYP) CYP1A1, CYP1B1 Initial oxidation of B(a)P to form reactive epoxides and phenols. nih.govacs.org

Regulatory Mechanisms of Enzyme Expression in Benzo(a)pyrene Sulfation

The expression of the enzymes responsible for B(a)P metabolism, including those involved in sulfation, is tightly regulated by complex cellular signaling pathways. The Aryl Hydrocarbon Receptor (AhR) and the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) are two key transcription factors that play central roles in this regulation.

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Gene Induction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is a key sensor of environmental xenobiotics like B(a)P. nih.govwikipedia.org Upon binding to a ligand such as B(a)P, the AhR translocates from the cytoplasm to the nucleus. nih.gov In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). researchgate.netnih.gov

This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes. nih.govwikipedia.org This binding initiates the transcription of a battery of genes, including Phase I metabolizing enzymes like CYP1A1 and CYP1B1, and some Phase II detoxification enzymes. nih.govnih.gov The induction of these enzymes is a critical step in the metabolic activation and subsequent detoxification of B(a)P. nih.govnih.gov

The activation of the AhR signaling pathway by B(a)P has been demonstrated in various cell types, including human keratinocytes (HaCaT cells) and liver cells (HepG2 cells). researchgate.netnih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Activation Pathways

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. nih.govnih.gov It controls the expression of a wide array of genes encoding antioxidant and Phase II detoxifying enzymes. nih.govnih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. nih.gov

Exposure to oxidative stress or electrophiles, which can be generated during B(a)P metabolism, leads to the dissociation of Nrf2 from Keap1. nih.gov This allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of its target genes. nih.gov This leads to the upregulation of protective enzymes.

Interestingly, studies have shown that B(a)P can increase the nuclear content of Nrf2 by suppressing the expression of Keap1. nih.gov This suggests a direct link between B(a)P exposure and the activation of the Nrf2-mediated protective pathway. The activation of Nrf2 can lead to the induction of enzymes that contribute to the detoxification of B(a)P metabolites, thus playing a protective role against B(a)P-induced toxicity.

The following table lists the compounds mentioned in this article:

Molecular Interactions of Benzo(a)pyrene Metabolites within Biological Matrices

The biological activity of Benzo(a)pyrene (B[a]P) is contingent upon its metabolic activation into a series of reactive intermediates. These metabolites can engage in a variety of molecular interactions with cellular macromolecules, including proteins and nucleic acids. The nature and specificity of these interactions are crucial determinants of the ultimate biological and toxicological outcomes. The interactions are not random; rather, they exhibit selectivity for certain macromolecules and even for specific sites within those molecules. pnas.org Factors beyond simple chemical reactivity, such as stereochemistry and the cellular microenvironment, play a significant role in these binding events. pnas.orgnih.gov

The metabolic conversion of B[a]P can lead to electrophilic species like diol epoxides and diones, which are capable of forming covalent bonds with nucleophilic sites on proteins and DNA. researchgate.netacs.org Additionally, non-covalent interactions, such as intercalation, hydrophobic interactions, and π-stacking, contribute to the localization and binding of these metabolites within biological matrices. mdpi.comwikipedia.org

Interactions with DNA

The covalent binding of B[a]P metabolites to DNA is a critical initiating event in its mechanism of carcinogenicity. acs.org The most extensively studied of these interactions involves the ultimate carcinogen, (+)-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).

Covalent Adduct Formation: The primary mechanism of B[a]P-induced DNA damage is the formation of covalent adducts by its diol epoxide metabolites. wikipedia.org The electrophilic epoxide ring of BPDE is attacked by nucleophilic sites on DNA bases, with a preference for the N2 position of guanine. researchgate.netmdpi.com This reaction forms a bulky adduct, specifically 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydro-B[a]P (dG-N2-BPDE). mdpi.com These adducts distort the helical structure of DNA, which can lead to errors during DNA replication and transcription, ultimately causing mutations. wikipedia.orgmdpi.com

Intercalation: Prior to covalent binding, the planar aromatic structure of BPDE allows it to intercalate, or insert itself, between the base pairs of the DNA double helix. wikipedia.org This non-covalent interaction helps to position the reactive epoxide group favorably for subsequent covalent bond formation with an adjacent nucleotide base. wikipedia.org

Inhibition of DNA Synthesis: The formation of BPDE-DNA adducts can physically obstruct the action of enzymes involved in DNA replication. Studies have shown that BPDE can inhibit the activity of DNA polymerase alpha. pnas.org This inhibition was found to be competitive with respect to the incorporation of deoxyguanosine triphosphate (dGTP), indicating that BPDE specifically interferes with the interaction of dGTP with the DNA polymerase-template complex. pnas.org

Interactions of Other Metabolites: Besides BPDE, other metabolites can also interact with DNA. Benzo[a]pyrene-7,8-dione, which is formed through oxidation of B[a]P-7,8-trans-dihydrodiol, is an electrophilic metabolite that can react with deoxyguanosine and deoxyadenosine (B7792050) to form stable DNA adducts in human lung cells. acs.org

The table below summarizes key interactions between B[a]P metabolites and DNA.

Table 1: Summary of B[a]P Metabolite Interactions with DNA
Metabolite Type of Interaction Target Site Consequence
(+)-Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) Covalent Adduct Formation N2 of Guanine researchgate.netmdpi.com DNA distortion, mutations wikipedia.org
(+)-Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) Intercalation Between DNA base pairs wikipedia.org Positions epoxide for covalent binding wikipedia.org
(+)-Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) Enzyme Inhibition DNA Polymerase Alpha pnas.org Competitive inhibition of dGTP interaction pnas.org

Interactions with Proteins

B[a]P metabolites also bind covalently and non-covalently to a variety of cellular proteins, potentially altering their structure and function. kau.edu.sa This binding is highly selective, targeting specific proteins and even specific amino acid residues within them. pnas.orgnih.gov

Binding to Nuclear Proteins: Studies in hamster embryo cells have demonstrated that different B[a]P metabolites selectively target distinct nuclear proteins. pnas.orgpnas.org Metabolites derived from 7,8-dihydroxy-7,8-dihydro-B[a]P show a high affinity for histones H2A and H3. pnas.orgpnas.org In contrast, derivatives of 9,10-dihydroxy-9,10-dihydro-B[a]P predominantly label a protein with mobility similar to histone H1. pnas.orgpnas.org The stereochemistry of the metabolite is also critical; the (+) enantiomer of anti-BPDE effectively modifies both histones H2A and H3, whereas the (-) enantiomer has a much lower affinity for histone H3. nih.gov

Non-Covalent Interactions: Molecular docking and dynamics simulations have provided insight into the non-covalent interactions between B[a]P and various human proteins. mdpi.com These studies revealed that the parent B[a]P compound primarily engages in hydrophobic and π-stacking interactions with proteins such as the Liver X receptor beta (LXR-β) and heat shock proteins HSP90α and HSP90β. mdpi.com

Alteration of Protein Structure and Function: The interaction of B[a]P with proteins can lead to significant conformational changes. For instance, the binding of B[a]P to goat lung cystatin, a thiol proteinase inhibitor, was shown to cause an unfolding of the protein, transitioning its secondary structure from alpha-helices to beta-sheets. kau.edu.sa This structural perturbation resulted in the complete functional inactivation of the protein's ability to inhibit papain. kau.edu.sa

Interaction with Transport Proteins: While metabolites like BPDE form adducts, other metabolites such as sulfate conjugates are actively transported out of cells. In Caco-2 cells, B[a]P-1-sulfate and B[a]P-3-sulfate were identified as primary metabolites that are actively transported across the apical (luminal) membrane. nih.gov This indicates a direct molecular interaction with cellular export transporters, likely from the ATP-binding cassette (ABC) transporter family, which serve to eliminate the metabolites from the cell. nih.govnih.gov Although detailed interaction studies for this compound are limited, its nature as a sulfate conjugate suggests it would similarly be a substrate for these transport proteins as part of a detoxification pathway. inchem.org

The following table details some of the specific protein interactions of B[a]P and its metabolites.

Table 2: Specific Molecular Interactions of B[a]P Metabolites with Proteins
Metabolite/Compound Target Protein(s) Type of Interaction/Binding Reference(s)
Derivatives of 7,8-dihydroxy-7,8-dihydro-B[a]P Histones H2A and H3 Covalent modification pnas.orgpnas.org
Derivatives of 9,10-dihydroxy-9,10-dihydro-B[a]P Histone H1-like protein Covalent modification pnas.orgpnas.org
(+)-anti-BPDE Histones H2A and H3 Covalent modification nih.gov
(-)-anti-BPDE Histone H2A Covalent modification (low affinity for H3) nih.gov
Benzo[a]pyrene (B130552) (parent compound) LXR-β, HSP90α, HSP90β Hydrophobic and π-stacking interactions mdpi.com
Benzo[a]pyrene (parent compound) Goat Lung Cystatin Non-covalent binding leading to conformational change kau.edu.sa

Emerging Research Frontiers and Conceptual Frameworks for Benzo a Pyrenyl 6 Sulfate

The Bioactivation-Detoxification Dualism of Benzo(a)pyrenyl-6-sulfate

The metabolic fate of benzo(a)pyrene (B(a)P), a potent environmental carcinogen, is a complex interplay between detoxification and bioactivation pathways. While conjugation reactions, such as sulfation, are traditionally viewed as detoxification mechanisms that facilitate the excretion of xenobiotics, the case of this compound exemplifies a critical dualism. This compound, formed from the sulfation of 6-hydroxymethylbenzo(a)pyrene, a metabolite of B(a)P, represents a fascinating and dangerous intersection of these opposing metabolic outcomes.

The bioactivation of B(a)P can occur through several pathways, one of which involves the formation of reactive esters at the benzylic position. Research has demonstrated that 6-hydroxymethylbenzo(a)pyrene undergoes conjugation to a sulfate (B86663) ester, specifically 6-[(sulfooxy)methyl]-benzo[a]pyrene, through the action of sulfotransferases. dtic.milnih.gov This sulfuric acid ester is not a benign, water-soluble product destined for elimination. Instead, it is an electrophilic and reactive metabolite. nih.gov The sulfate group acts as a good leaving group, facilitating the formation of a benzylic carbocation that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov This reaction leads to the formation of benzylic DNA adducts, which are implicated in the initiation of carcinogenesis. nih.govnih.gov

Conversely, the detoxification aspect of sulfation, in a broader context, serves to increase the water solubility of B(a)P metabolites, thereby promoting their removal from the body. nih.govnih.gov However, for 6-hydroxymethylbenzo(a)pyrene, the sulfation pathway appears to be a significant route of bioactivation, leading to a carcinogenic intermediate. nih.govnih.gov This highlights a critical concept in toxicology: the metabolic pathway that is dominant—bioactivation or detoxification—is a key determinant of the ultimate biological effect of a chemical. The balance between these pathways can be influenced by a variety of factors, including the specific enzymes involved, their levels of expression, and the availability of co-factors.

Interspecies Comparative Studies of Benzo(a)pyrene Sulfation and Disposition

Significant variations in the metabolism and disposition of benzo(a)pyrene and its derivatives exist across different species, which can have profound implications for their susceptibility to its carcinogenic effects. Comparative studies are therefore essential for extrapolating toxicological data from animal models to humans.

Research has shown that the metabolic activation of 6-hydroxymethylbenzo(a)pyrene via sulfation occurs in the liver cytosols of both rats and mice. nih.gov Studies comparing the metabolism of 6-methylbenzo[a]pyrene (B1207296) and benzo[a]pyrene (B130552) in rat liver microsomes have provided insights into the effects of substitution on metabolic pathways. dtic.mil Furthermore, comparative studies on the cutaneous metabolism of benzo[a]pyrene in different mouse strains (C57BL/6N and DBA/2N) and neonatal Sprague-Dawley rats have revealed differences in the formation of various metabolites, highlighting species- and strain-dependent variations in metabolic capabilities. cdc.gov

The disposition of benzo[a]pyrene metabolites is also subject to interspecies differences. While the formation of 6-[(sulfooxy)methyl]-benzo[a]pyrene and its subsequent DNA adducts has been demonstrated in rat liver, it is noteworthy that the liver is not a primary target for B(a)P-induced cancer in this species. nih.gov This suggests that other factors, such as DNA repair capacity and the rates of competing detoxification pathways, play a crucial role in determining organ-specific carcinogenicity.

Elucidating Mechanisms of Environmental Carcinogenesis through Benzo(a)pyrene Metabolite Research

The study of benzo(a)pyrene metabolites, including this compound, has been instrumental in unraveling the molecular mechanisms underlying environmental carcinogenesis. The formation of DNA adducts by reactive metabolites is a cornerstone of the chemical carcinogenesis paradigm. nih.gov

The identification of 6-[(sulfooxy)methyl]-benzo[a]pyrene as a reactive sulfuric acid ester that forms benzylic DNA adducts provides a clear mechanistic link between B(a)P exposure and the initiation of cancer. nih.govnih.gov This pathway, involving metabolic activation at a meso-methyl group, represents an alternative to the well-established diol-epoxide pathway of B(a)P carcinogenesis. nih.gov The major DNA adduct formed from this reactive sulfate has been identified as N2-(benzo[a]pyrene-6-methylenyl)-deoxyguanosine. nih.gov The formation of these adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, ultimately resulting in uncontrolled cell growth and tumor formation.

Research into the various metabolic pathways of B(a)P, including the formation of sulfate conjugates, helps to build a comprehensive picture of how this environmental pollutant exerts its carcinogenic effects. The interplay between different activating enzymes, such as cytochrome P450s and sulfotransferases, and detoxifying enzymes determines the balance between the formation of harmless water-soluble metabolites and highly reactive DNA-damaging agents. nih.govnih.govresearchgate.net

The study of these mechanisms in various species and tissues is crucial for understanding why certain organs are more susceptible to B(a)P-induced cancer and for identifying biomarkers of exposure and risk in human populations.

Future Directions in this compound and Polycyclic Aromatic Hydrocarbon Metabolic Research

While significant progress has been made in understanding the metabolism of benzo(a)pyrene, several key areas related to this compound and other polycyclic aromatic hydrocarbon (PAH) metabolites warrant further investigation.

Future research should focus on:

Human Relevance: While the formation of 6-[(sulfooxy)methyl]-benzo[a]pyrene has been demonstrated in rodent models, further studies are needed to confirm and quantify its formation in human tissues, particularly in primary target organs like the lung.

Role of Specific Sulfotransferase Isoforms: Identifying the specific human sulfotransferase (SULT) isoforms responsible for the bioactivation of 6-hydroxymethylbenzo[a]pyrene is crucial. This could help in understanding inter-individual differences in susceptibility to B(a)P-induced cancer due to genetic polymorphisms in SULT enzymes.

Detoxification of the Reactive Sulfate Ester: Investigating potential detoxification pathways for 6-[(sulfooxy)methyl]-benzo[a]pyrene is important. Understanding if this reactive metabolite can be enzymatically or non-enzymatically deactivated before it reaches its DNA target could reveal potential mechanisms of protection.

Biomarker Development: The unique DNA adducts formed by 6-[(sulfooxy)methyl]-benzo[a]pyrene could serve as specific biomarkers of exposure to B(a)P and of activation through this particular pathway. Developing sensitive methods for the detection of these adducts in human samples would be a valuable tool for molecular epidemiology studies.

Broader Scope of PAH Sulfates: Research should be expanded to investigate the role of sulfation in the bioactivation of other PAHs with benzylic methyl groups. This would provide a more comprehensive understanding of the role of this metabolic pathway in the carcinogenicity of this important class of environmental pollutants.

Continued research in these areas will undoubtedly provide a more complete understanding of the risks posed by benzo(a)pyrene and other PAHs and may lead to the development of new strategies for cancer prevention and risk assessment.

Q & A

Q. Q1. What are the standard analytical methods for detecting and quantifying Benzo(a)pyrenyl-6-sulfate in environmental or biological matrices?

Methodological Answer: Detection typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection, optimized for sulfated polycyclic aromatic hydrocarbons (PAHs). For biological samples, enzymatic deconjugation (e.g., sulfatase treatment) may precede analysis to distinguish free and conjugated forms. Gas chromatography (GC)-MS is less common due to the thermal instability of sulfate esters. Validation requires spiked recovery experiments and comparison with certified reference materials, as highlighted in studies on PAH metabolites .

Q. Q2. How does the sulfation of Benzo[a]pyrene influence its mutagenic potential compared to the parent compound?

Methodological Answer: Sulfation generally reduces direct mutagenicity by increasing hydrophilicity and promoting excretion. However, sulfated derivatives like this compound may act as transport intermediates, enabling systemic distribution. Mutagenicity assays (e.g., Ames test) with and without metabolic activation (e.g., S9 liver fractions) are critical to evaluate bioactivation pathways. Early studies on B[a]P metabolites suggest sulfation pathways compete with epoxidation, altering DNA adduct profiles .

Advanced Research Questions

Q. Q3. What experimental design considerations are critical for studying the solvent-dependent conformational changes of this compound in spectroscopic analyses?

Methodological Answer: Solvent polarity significantly impacts absorption spectra and aggregation. For example, nonpolar solvents (e.g., hexane) may induce π-π stacking, while polar solvents (e.g., chloroform) disrupt aggregation, causing spectral shifts. Researchers should:

  • Use UV-Vis and fluorescence spectroscopy across solvents with varying polarity indices.
  • Compare calculated dipole moments (DFT) with experimental solvent stabilization energies.
  • Account for solvent-polymer interactions, as demonstrated in studies on sulfated BTD derivatives .

Q. Q4. How can researchers resolve contradictions in carcinogenicity data for this compound across different in vivo models?

Methodological Answer: Discrepancies often arise from variations in exposure routes (dermal vs. oral), dose ranges, and metabolic competence of models. To address this:

  • Conduct dose-response studies with multiple exposure durations.
  • Use isotopic labeling (e.g., <sup>14</sup>C-B[a]P) to track sulfation vs. epoxidation metabolites.
  • Apply benchmark dose modeling (BMD) to identify no-observed-adverse-effect levels (NOAELs), as outlined in the IRIS assessment framework .

Q. Q5. What synthetic strategies optimize the yield and purity of this compound for structure-activity relationship (SAR) studies?

Methodological Answer: Synthesis typically involves regioselective sulfonation of B[a]P using SO3-pyridine complexes. Key steps include:

  • Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate).
  • Characterization by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution MS to confirm sulfation position.
  • Solubility enhancement via branched alkyl side chains, as validated in analogous sulfated BTD polymers .

Q. Q6. How do computational methods aid in predicting the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer: Density functional theory (DFT) calculates partition coefficients (log P) and hydrolysis rates. Molecular dynamics simulations model interactions with soil organic matter or lipid bilayers. Comparative studies with unsulfated B[a]P reveal reduced log P values (e.g., 3.5 vs. 6.1), suggesting lower bioaccumulation but higher aqueous mobility .

Q. Q7. What in vitro models best replicate the hepatic sulfation of Benzo[a]pyrene to its 6-sulfate derivative?

Methodological Answer: Primary human hepatocytes or HepG2 cells expressing sulfotransferases (SULT1A1) are preferred. Protocols include:

  • Incubation with B[a]P and cofactors (PAPS, 3’-phosphoadenosine-5’-phosphosulfate).
  • LC-MS/MS quantification of sulfate conjugates.
  • Inhibition assays with SULT inhibitors (e.g., pentachlorophenol) to confirm enzymatic specificity .

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